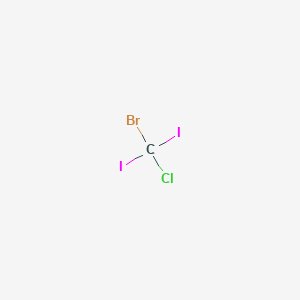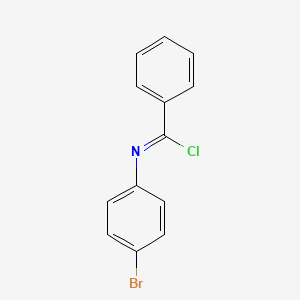![molecular formula C20H23N3O B14652272 Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- CAS No. 53510-47-7](/img/structure/B14652272.png)
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its unique structure, which includes a benzonitrile group and a heptyloxyphenyl group connected by an azo linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or an aromatic amine to form the azo compound.
For Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-, the specific aromatic amine and phenol used would be 4-(heptyloxy)aniline and benzonitrile, respectively.
Industrial Production Methods
Industrial production of azo compounds, including Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-, often involves similar steps but on a larger scale. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- can undergo various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Oxidation: The compound can be oxidized under certain conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: The major products are the corresponding aromatic amines.
Oxidation: The products depend on the specific conditions but may include various oxidized derivatives.
Substitution: The products are typically substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Used as a dye or pigment in various industrial applications due to its vivid color.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- depends on its specific application
Binding to Proteins: The compound can bind to proteins, affecting their function.
Interference with Enzymes: It may inhibit or activate enzymes, altering metabolic pathways.
Interaction with DNA: Some azo compounds can intercalate into DNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Benzonitrile, 4-[[4-(hexyloxy)phenyl]azo]-
- Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-
Uniqueness
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- is unique due to its specific heptyloxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from similar compounds with different alkoxy groups.
Propiedades
Número CAS |
53510-47-7 |
|---|---|
Fórmula molecular |
C20H23N3O |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-[(4-heptoxyphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C20H23N3O/c1-2-3-4-5-6-15-24-20-13-11-19(12-14-20)23-22-18-9-7-17(16-21)8-10-18/h7-14H,2-6,15H2,1H3 |
Clave InChI |
LYXJIYZUQGNMOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
![1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)](/img/structure/B14652208.png)









![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)

